molecular formula C8H16S B13338446 (2-Methylcyclohexyl)methanethiol

(2-Methylcyclohexyl)methanethiol

Cat. No.: B13338446
M. Wt: 144.28 g/mol
InChI Key: FMCFDMLOEPYOAD-UHFFFAOYSA-N
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Description

(2-Methylcyclohexyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methylene bridge (-CH2-) connected to a 2-methylcyclohexane ring. This compound is known for its strong and often unpleasant odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclohexyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. Another method involves the reaction of 2-methylcyclohexylmethanol with thiourea, followed by hydrolysis to yield the desired thiol.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiols.

Scientific Research Applications

(2-Methylcyclohexyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.

    Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and metabolic processes. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with a similar structure but without the cyclohexane ring.

    Ethanethiol: Another simple thiol with a similar odor profile.

    Cyclohexanethiol: Similar to (2-Methylcyclohexyl)methanethiol but lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both a cyclohexane ring and a methyl group, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it suitable for specific applications that other thiols may not be able to fulfill.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

(2-methylcyclohexyl)methanethiol

InChI

InChI=1S/C8H16S/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3

InChI Key

FMCFDMLOEPYOAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1CS

Origin of Product

United States

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